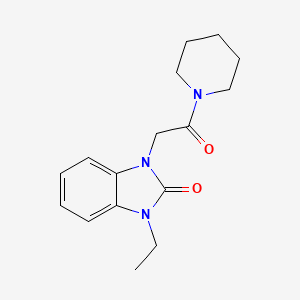![molecular formula C13H16BrNO2 B7514887 (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as JWH-018, which is a synthetic cannabinoid that is often used as a research chemical. The purpose of
Mechanism of Action
The mechanism of action of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is similar to that of natural cannabinoids, such as delta-9-tetrahydrocannabinol (THC). It binds to cannabinoid receptors, specifically CB1 and CB2 receptors, which are located throughout the body. This binding leads to a variety of physiological and biochemical effects, including altered perception, mood, and pain sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of natural cannabinoids. It can cause altered perception, mood, and pain sensitivity. It can also cause changes in heart rate, blood pressure, and body temperature. Long-term use of synthetic cannabinoids, including this compound, can lead to addiction, withdrawal symptoms, and other adverse effects.
Advantages and Limitations for Lab Experiments
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound, which allows for greater control over the purity and concentration of the product. It is also a potent agonist of cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound, which means that its effects may not be representative of natural cannabinoids. It is also a relatively new compound, which means that there is still much to learn about its properties and effects.
Future Directions
There are several future directions for research on (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of cannabinoids for various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have greater potency and selectivity for specific cannabinoid receptors. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids, including this compound, on the human body.
Synthesis Methods
The synthesis method of (3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone involves the reaction of a piperidine precursor with a bromophenyl ketone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and requires careful control of temperature and reaction time to yield a high purity product. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is widely used in scientific research as a synthetic cannabinoid. It is often used to study the effects of cannabinoids on the human body, including the brain and nervous system. This compound is also used to investigate the potential therapeutic applications of cannabinoids for various medical conditions, such as chronic pain, inflammation, and neurological disorders.
properties
IUPAC Name |
(3-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWICZDUJJVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)



![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

